molecular formula C8H9ClO5 B3032773 5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 505048-19-1

5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B3032773
M. Wt: 220.61 g/mol
InChI Key: HCIDBDVMKRHXDH-UHFFFAOYSA-N
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Description

The compound “5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione” is a complex organic molecule. It contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a chloroacetyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions with chloroacetyl chloride . For instance, the synthesis of lidocaine involves a reaction between 2,6-dimethylaniline and 2-chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, it’s difficult to provide an analysis of the molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloroacetyl group, which is known to be reactive . The dioxane ring could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Chlorinated compounds often have higher boiling and melting points compared to related hydrocarbons .

Scientific Research Applications

Supramolecular Structures

5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has been studied for its supramolecular structures. For instance, its derivatives, including 5-[3-(4-methylphenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, have been found to crystallize in specific space groups, forming structures like tetramers and dimers through weak hydrogen bonds (Low et al., 2002).

Crystal and Molecular Structures

The crystal and molecular structures of derivatives of this compound, such as 5-R derivatives with R = C6H5 or C2H5, have been determined by X-ray diffraction. These studies reveal details about the compound’s conformation and symmetry (Coppernolle et al., 2010).

Synthesis and Reactions

Research has been conducted on the synthesis and reactions of derivatives of this compound, such as 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. These studies provide insights into yield optimization and reaction pathways with various acids and phosphines (Al-Sheikh et al., 2009).

Facile Synthesis Applications

There is research focusing on facile synthesis methods for derivatives of this compound, which are useful for preparing other chemical compounds like 2-cyano-4-quinolinones (Jeon & Kim, 2000).

Synthones for Unsaturated γ-Lactones

Studies have shown that thermal cyclization and regioselective chlorination of certain derivatives can be used to create synthones for unsaturated γ-lactones, useful in various chemical syntheses (Zav’yalov et al., 1991).

Structural Characterization and Electronic Properties

Derivatives of this compound have been synthesized and characterized using techniques like single crystal X-ray diffractometry. The studies provide insights into molecular geometries and intermolecular interactions, important for understanding the compound's properties (Dey et al., 2015).

Reactions with Nucleophiles

Research includes studying the reactions of derivatives with various nucleophiles. These studies contribute to understanding how this compound can be modified and used in different chemical reactions (Henning et al., 1992).

(Trifluoroacetyl)ketene Precursors

It has been used in the preparation of (trifluoroacetyl)ketene precursors, demonstrating its utility in more complex chemical syntheses (Sevenard et al., 2017).

Future Directions

Future research could involve exploring the potential uses of this compound, perhaps as a pharmaceutical agent or as an intermediate in chemical synthesis .

properties

IUPAC Name

5-(2-chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO5/c1-8(2)13-6(11)5(4(10)3-9)7(12)14-8/h5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIDBDVMKRHXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363068
Record name 5-(2-chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS RN

505048-19-1
Record name 5-(2-chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Tóth, T Tamas, I Borbely - Synthetic communications, 2002 - Taylor & Francis
A method has been worked out to synthetize hitherto unknown 5-(2-chloroalkyl) Meldrum's acids 4 starting from easily accessible 2-chlorocarboxylic acid chlorides 1 in a two-step …
Number of citations: 9 www.tandfonline.com

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